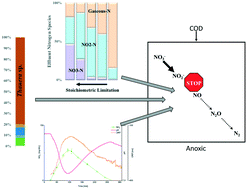Glycerol-driven denitratation: process kinetics, microbial ecology, and operational controls†
Environmental Science: Water Research & Technology Pub Date: 2022-02-02 DOI: 10.1039/D1EW00700A
Abstract
Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams. Using a fundamentally-based, first principles approach, this study optimized a stoichiometrically-limited, glycerol-driven denitratation process and characterized mechanisms supporting nitrite accumulation with results that aligned with expectations. At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system. Specific rates of nitrate reduction (135.3 mg N per g VSS h−1) were at least one order of magnitude greater than specific rates of nitrite reduction (14.9 mg N per g VSS h−1), potentially resulting in transient nitrite accumulation and indicating glycerol's superiority over other organic carbon sources in denitratation systems. Optimal stoichiometric limitation pH and ORP inflection points in nitrogen transformation assays corresponded to maximum nitrite accumulation, indicating operational setpoints to prevent further nitrite reduction. Denitratation conditions supported enrichment of Thauera sp. as the dominant genus. Stoichiometric limitation of influent organic carbon, coupled with differential nitrate and nitrite reduction kinetics, optimized operational controls, and a distinctively enriched microbial ecology was identified as causal in glycerol-driven denitratation.


Recommended Literature
- [1] Evaluation of two cyclic di-peptides as inhibitors of CCL2 induced chemotaxis†
- [2] Interspecies prediction of oral pharmacokinetics of different lacidipine formulations from dogs to human: physiologically based pharmacokinetic modelling combined with biorelevant dissolution
- [3] Improved filtration performance and antifouling properties of polyethersulfone ultrafiltration membranes by blending with carboxylic acid functionalized polysulfone†
- [4] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [5] Mapping the protein profile involved in the biotransformation of organoarsenicals using an arsenic metabolizing bacterium†‡
- [6] One pot synthesis of a highly efficient mesoporous ceria–titanium catalyst for selective catalytic reduction of NO
- [7] Contents and Chemical Technology
- [8] The electrodeposition of FeCrNi stainless steel: microstructural changes induced by anode reactions†
- [9] Dark conglomerate phases of azobenzene derived bent-core mesogens – relationships between the molecular structure and mirror symmetry breaking in soft matter†
- [10] The hydrogen evolution reaction: from material to interfacial descriptors

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 108-09-8
-
CAS no.: 99-63-8
-
CAS no.: 112-07-2
-
Tetramethylthiuram monosulfide
CAS no.: 97-74-5
-
4,6-Dichloro-2-phenylpyrimidine
CAS no.: 3740-92-9









